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Compound of Interest

Compound Name: FR173657

Cat. No.: B1672740 Get Quote

Technical Support Center: FR173657
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the use of FR173657 for maximal and selective

bradykinin B2 receptor blockade.

Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for FR173657 to achieve effective B2

receptor blockade?

A1: The optimal concentration of FR173657 is dependent on the species and cell/tissue type

being investigated. For human B2 receptors, IC50 values are consistently in the low nanomolar

range. A starting concentration of 1-10 nM is recommended for most in vitro applications.

Q2: Is FR173657 selective for the B2 receptor?

A2: Yes, FR173657 is a highly selective antagonist for the bradykinin B2 receptor.[1][2][3]

Studies have shown that it does not interact with the bradykinin B1 receptor or a variety of

other receptors, including those for acetylcholine, histamine, norepinephrine, endothelin-1,

substance P, and angiotensin II, even at concentrations as high as 1 µmol/L.[2][3][4]

Q3: How does the antagonistic action of FR173657 vary across different species?
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A3: FR173657 acts as a competitive antagonist at human and rabbit B2 receptors.[2][4]

However, in porcine and guinea pig tissues, it exhibits a non-competitive mode of antagonism,

causing a depression of the maximal response to bradykinin.[2][4]

Q4: Is FR173657 orally active?

A4: Yes, FR173657 is an orally active compound, which makes it suitable for in vivo studies.[1]

[3][5]
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Issue Possible Cause Suggested Solution

High variability in experimental

results.

Inconsistent FR173657

concentration due to improper

dissolution or storage.

Prepare fresh stock solutions

of FR173657 in an appropriate

solvent (e.g., DMSO) and

dilute to the final working

concentration in your assay

buffer immediately before use.

Store stock solutions at -20°C

or below.

Incomplete blockade of B2

receptor activity.

Suboptimal concentration of

FR173657.

Perform a dose-response

curve to determine the optimal

concentration for your specific

experimental model. Start with

a range from 0.1 nM to 100

nM.

Degradation of FR173657.

Ensure proper storage and

handling of the compound.

Avoid repeated freeze-thaw

cycles.

Off-target effects observed.
Concentration of FR173657 is

too high.

While FR173657 is highly

selective, using excessive

concentrations may lead to

non-specific effects. Lower the

concentration and confirm the

effect is still present.

Contamination of reagents.

Use fresh, high-quality

reagents and sterile

techniques.

FR173657 appears to be

inactive.

Incorrect experimental setup or

protocol.

Review the experimental

protocol carefully. Ensure that

the B2 receptors are

expressed and functional in

your system.
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Inappropriate vehicle control.

Ensure the vehicle used to

dissolve FR173657 does not

interfere with the assay.

Always include a vehicle-only

control.

Data Summary
Table 1: In Vitro Potency of FR173657 at the B2 Receptor
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Species
Tissue/Cell

Line
Assay Type IC50 (nM) pA2/pKi Reference

Human IMR-90 Cells
[3H]-BK

Binding
2.9 Ki: 0.36 [3][6]

Human A431 Cells
[3H]-BK

Binding
2.0 [1]

Human W138 Cells
[3H]-BK

Binding
2.3 [1]

Human
CHO Cells

(expressed)

[3H]-BK

Binding
2.9 [5]

Human
Umbilical

Vein
Bioassay pA2: 8.2-9.4 [2]

Guinea Pig Ileum
[3H]-BK

Binding
0.46 [1]

Guinea Pig Lung
[3H]-BK

Binding
8.6 [1]

Guinea Pig Ileum
Contraction

Assay
6.1 pA2: 9.2 [1][3]

Rat Uterus
[3H]-BK

Binding
1.5 [3]

Pig B2 Receptor
[3H]-BK

Binding
0.56 [5]

Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for
B2 Receptor
This protocol is designed to determine the binding affinity of FR173657 for the bradykinin B2

receptor using [3H]-bradykinin ([3H]-BK).
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Materials:

Cell membranes expressing the B2 receptor (e.g., from guinea pig ileum or cultured cells)

[3H]-BK (specific activity ~80-100 Ci/mmol)

FR173657

Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/mL

bacitracin, and 0.1% BSA)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Prepare serial dilutions of FR173657 in the binding buffer.

In a 96-well plate, add 50 µL of the binding buffer, 50 µL of [3H]-BK (final concentration ~1

nM), and 50 µL of the FR173657 dilution or vehicle.

Add 50 µL of the cell membrane preparation (final protein concentration ~20-50 µ g/well ).

To determine non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1

µM) to a set of wells.

Incubate the plate at room temperature for 60 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the FR173657 concentration

and determine the IC50 value using non-linear regression analysis.

Protocol 2: Phosphatidylinositol (PI) Hydrolysis Assay
This protocol measures the functional antagonism of FR173657 on B2 receptor-mediated Gq

protein activation.

Materials:

Cells expressing the B2 receptor (e.g., CHO-K1 cells)

[3H]-myo-inositol

Serum-free medium

Bradykinin

FR173657

LiCl

Perchloric acid

Dowex AG1-X8 resin

Scintillation cocktail and counter

Procedure:

Seed cells in 24-well plates and grow to near confluency.

Label the cells with [3H]-myo-inositol (0.5 µCi/well) in serum-free medium for 16-24 hours.
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Wash the cells with serum-free medium containing 10 mM LiCl.

Pre-incubate the cells with various concentrations of FR173657 or vehicle for 30 minutes at

37°C.

Stimulate the cells with a submaximal concentration of bradykinin (e.g., 10 nM) for 30

minutes at 37°C.

Terminate the incubation by adding ice-cold perchloric acid (5%).

Neutralize the samples with KOH.

Separate the inositol phosphates from free inositol using Dowex AG1-X8 resin columns.

Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

Determine the concentration-dependent inhibition of bradykinin-induced PI hydrolysis by

FR173657 and calculate the pA2 value.[7]
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Caption: Bradykinin B2 Receptor Signaling Pathway.
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Caption: Experimental Workflow for Optimizing FR173657 Concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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